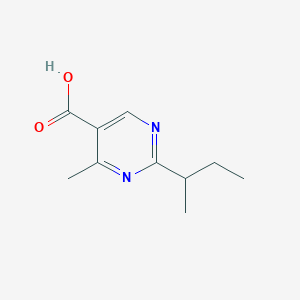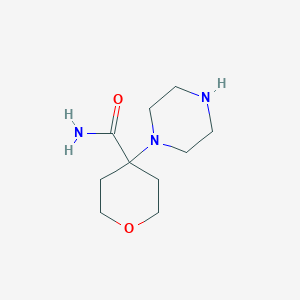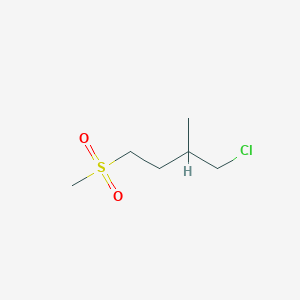
1-Chloro-4-methanesulfonyl-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methanesulfonyl-2-methylbutane is an organic compound with the molecular formula C6H13ClO2S. It is a chlorinated sulfone derivative, which finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methanesulfonyl-2-methylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methanesulfonyl-2-methylbutane using thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methanesulfonyl-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfone derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA are used under controlled temperatures to achieve the desired oxidation state.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-azido-4-methanesulfonyl-2-methylbutane or 1-thiocyanato-4-methanesulfonyl-2-methylbutane can be obtained.
Oxidation Products: Sulfoxides or sulfones are the major products formed during oxidation reactions.
Scientific Research Applications
1-Chloro-4-methanesulfonyl-2-methylbutane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methanesulfonyl-2-methylbutane involves its reactivity towards nucleophiles and oxidizing agents. The chlorine atom acts as a leaving group in substitution reactions, allowing the formation of new chemical bonds. In oxidation reactions, the sulfone group undergoes transformation to sulfoxides or sulfones, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Chloro-4-methanesulfonylbutane: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.
1-Bromo-4-methanesulfonyl-2-methylbutane: The bromine atom provides different reactivity compared to chlorine, affecting the compound’s behavior in chemical reactions.
4-Methanesulfonyl-2-methylbutane: Without the halogen atom, this compound exhibits different chemical properties and reactivity.
Uniqueness: 1-Chloro-4-methanesulfonyl-2-methylbutane is unique due to the presence of both a chlorine atom and a sulfone group, which confer distinct reactivity and versatility in various chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C6H13ClO2S |
|---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-methylsulfonylbutane |
InChI |
InChI=1S/C6H13ClO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5H2,1-2H3 |
InChI Key |
PCISGJDXDSMXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



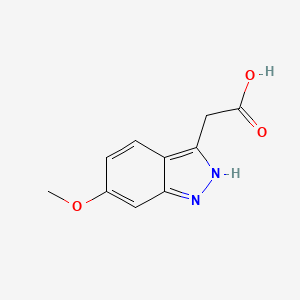
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-](/img/structure/B15255010.png)
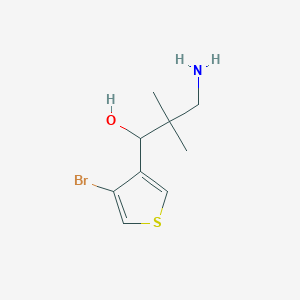
![5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15255014.png)
![4-[(Ethylamino)methyl]thiophene-2-carbonitrile](/img/structure/B15255022.png)
methylamine](/img/structure/B15255028.png)
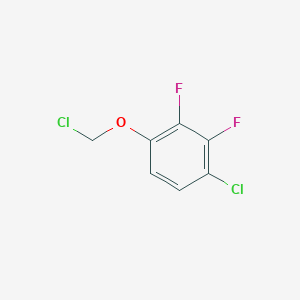
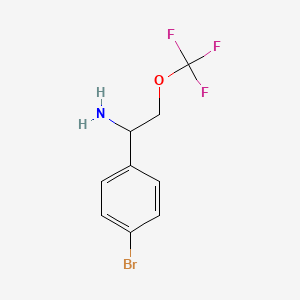
![1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15255048.png)
![1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid](/img/structure/B15255051.png)
